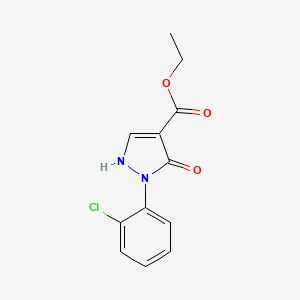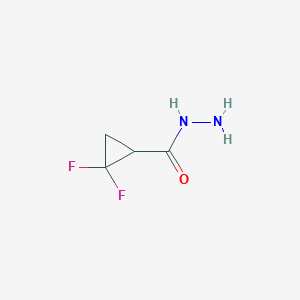
2,2-Difluorocyclopropane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorocyclopropane-1-carbohydrazide is a chemical compound with the molecular formula C4H6F2N2O and a molecular weight of 136.1 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carbohydrazide group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2,2-Difluorocyclopropane-1-carbohydrazide typically involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2,2-Difluorocyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the cyclopropane ring or the carbohydrazide group.
Wissenschaftliche Forschungsanwendungen
2,2-Difluorocyclopropane-1-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Difluorocyclopropane-1-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms in the cyclopropane ring can enhance the compound’s binding affinity and specificity for certain biological targets . The carbohydrazide group may also participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluorocyclopropane-1-carbohydrazide can be compared with other similar compounds, such as:
2,2-Difluorocyclopropanecarboxylic acid: This compound lacks the carbohydrazide group and is primarily used as an intermediate in the synthesis of other fluorinated cyclopropane derivatives.
2,2-Difluorocyclopropane-1-carboxamide: Similar to the carbohydrazide compound, but with an amide group instead of a hydrazide group, leading to different reactivity and applications.
2,2-Difluorocyclopropane-1-carboxylate esters: These esters are used in the synthesis of various fluorinated organic compounds and have different physical and chemical properties compared to the carbohydrazide.
Eigenschaften
Molekularformel |
C4H6F2N2O |
|---|---|
Molekulargewicht |
136.10 g/mol |
IUPAC-Name |
2,2-difluorocyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-2(4)3(9)8-7/h2H,1,7H2,(H,8,9) |
InChI-Schlüssel |
QJZCKHZKHGBZRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


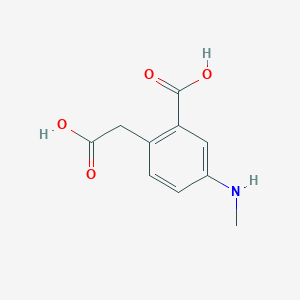
![(7S,8S)-ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8336129.png)
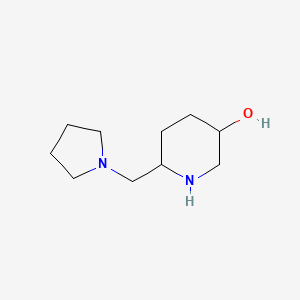
![(3-methyl-5-pyridin-2-yl-3H-[1,2,3]triazol-4-yl)-methanol](/img/structure/B8336143.png)
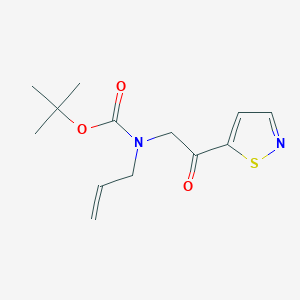
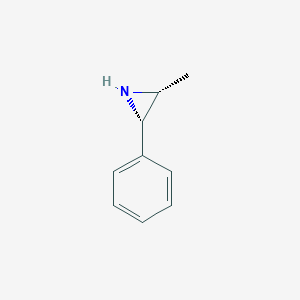
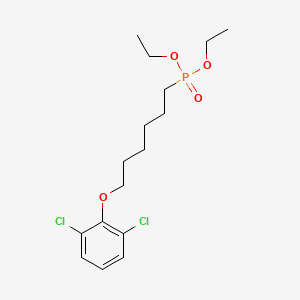
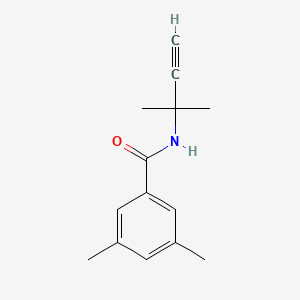
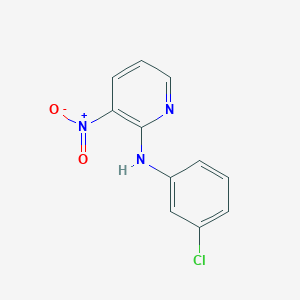
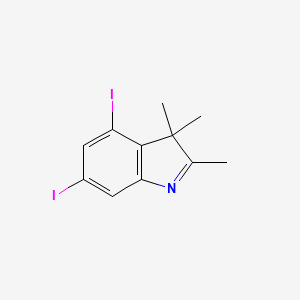
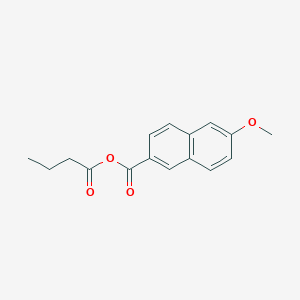
![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid benzyl ester](/img/structure/B8336192.png)
